molecular formula C17H17N3O2S B4750966 3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

Cat. No.: B4750966
M. Wt: 327.4 g/mol
InChI Key: UDNNGURQBZILJT-UHFFFAOYSA-N
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Description

3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole derivatives

Properties

IUPAC Name

3-ethyl-5-methyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-4-13-14(10(2)22-20-13)16(21)19-17-18-15(11(3)23-17)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNNGURQBZILJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include ethyl and methyl substituted thiazoles and oxazoles. Common synthetic routes could involve:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Oxazole Ring: This can be synthesized via the cyclization of α-haloketones with amides.

    Coupling Reactions: The final compound can be obtained by coupling the thiazole and oxazole derivatives under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Batch Processing: Using large reactors to carry out the reactions in batches.

    Continuous Flow Processing: For more efficient and scalable production, continuous flow reactors might be used.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical agent due to its bioactive properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds might:

    Interact with Enzymes: Inhibit or activate specific enzymes.

    Bind to Receptors: Act as agonists or antagonists at receptor sites.

    Disrupt Cellular Processes: Interfere with DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-phenylthiazole-2-carboxamide
  • 5-Ethyl-4-methylthiazole-2-carboxamide
  • 2-Phenyl-4-methyloxazole-5-carboxamide

Uniqueness

3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE is unique due to its specific substitution pattern and the combination of thiazole and oxazole rings, which might confer distinct biological activities and chemical reactivity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-ETHYL-5-METHYL-N-(5-METHYL-4-PHENYL-13-THIAZOL-2-YL)-12-OXAZOLE-4-CARBOXAMIDE

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